3-([1,1'-Biphenyl]-4-yloxy)azetidine

Lipoxygenase Inhibition Inflammation Selectivity Profiling

3-([1,1'-Biphenyl]-4-yloxy)azetidine (CAS 227304-96-3) is a synthetic organic compound classified as an azetidine derivative, featuring a four-membered nitrogen-containing heterocycle linked via an ether oxygen to a para-substituted biphenyl system. This compound is characterized by its molecular formula C₁₅H₁₅NO and a molecular weight of 225.29 g/mol.

Molecular Formula C15H15NO
Molecular Weight 225.28 g/mol
CAS No. 227304-96-3
Cat. No. B3253793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-([1,1'-Biphenyl]-4-yloxy)azetidine
CAS227304-96-3
Molecular FormulaC15H15NO
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESC1C(CN1)OC2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C15H15NO/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)17-15-10-16-11-15/h1-9,15-16H,10-11H2
InChIKeyIIIPPZPXPMOBMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-([1,1'-Biphenyl]-4-yloxy)azetidine (CAS 227304-96-3) Baseline Overview for Scientific Procurement


3-([1,1'-Biphenyl]-4-yloxy)azetidine (CAS 227304-96-3) is a synthetic organic compound classified as an azetidine derivative, featuring a four-membered nitrogen-containing heterocycle linked via an ether oxygen to a para-substituted biphenyl system [1]. This compound is characterized by its molecular formula C₁₅H₁₅NO and a molecular weight of 225.29 g/mol [1]. Azetidine-containing compounds are valued in drug discovery for their ability to confer conformational rigidity, a strategy employed to enhance target binding and metabolic stability . The compound is primarily utilized as a specialized chemical building block and intermediate in medicinal chemistry, with noted applications in the design of kinase inhibitors, GPCR modulators, and other bioactive molecules [2].

Why Generic Azetidine or Biphenyl Building Block Substitution Fails for 3-([1,1'-Biphenyl]-4-yloxy)azetidine (CAS 227304-96-3)


While a variety of azetidine and biphenyl building blocks are commercially available, simple substitution of 3-([1,1'-Biphenyl]-4-yloxy)azetidine with close analogs is not straightforward. The specific connectivity—a para-biphenyl ether linked to the azetidine 3-position—creates a unique combination of steric bulk, electronic distribution, and conformational constraints that are not replicated by other biphenyl-azetidine isomers or different linker chemistries [1]. For instance, regioisomers with substitution at the biphenyl 2- or 3-position exhibit drastically different steric and electronic profiles, which can alter binding interactions in biological targets [1]. Furthermore, analogs lacking the ether linkage (e.g., direct C-C bond) or possessing a longer linker (e.g., methoxy) will change both the molecular geometry and the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially derailing a structure-activity relationship (SAR) campaign . Therefore, sourcing the exact compound is essential for maintaining synthetic fidelity and ensuring reproducible biological outcomes in drug discovery and chemical biology projects.

Quantitative Differentiation Evidence Guide for 3-([1,1'-Biphenyl]-4-yloxy)azetidine (CAS 227304-96-3)


Evidence of Target Selectivity Profile: Inactivity Against 5-Lipoxygenase

In a direct enzymatic assay, 3-([1,1'-Biphenyl]-4-yloxy)azetidine was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase and demonstrated no significant activity at a concentration of 100 µM [1]. This negative result provides a key differentiation point. While other azetidine-containing compounds have been explored as lipoxygenase inhibitors [2], this specific compound is ineffective, suggesting its utility lies in targets orthogonal to the lipoxygenase pathway. This data allows researchers to exclude this compound from campaigns focused on 5-lipoxygenase and prioritize it for alternative targets where off-target inhibition of this enzyme is undesirable.

Lipoxygenase Inhibition Inflammation Selectivity Profiling

SAR Evidence for the Importance of the Biphenyl Ether Linker in NAAA Inhibition

Structure-activity relationship (SAR) studies on a closely related azetidine-nitrile (cyanamide) series reveal the critical importance of the linker between the azetidine and biphenyl moieties for potent N-acylethanolamine acid amidase (NAAA) inhibition. The compound with a direct methoxy linker, 3-([1,1'-biphenyl]-4-ylmethoxy)azetidine-1-carbonitrile, demonstrates exceptional potency with an IC₅₀ of 2.80 nM against human NAAA [1]. This is in stark contrast to an analog with a methyl-substituted biphenyl, 3-((4'-Methyl-[1,1'-biphenyl]-4-yl)methoxy)azetidine-1-carbonitrile, which exhibits an IC₅₀ of 0.460 nM [2]. This class-level inference highlights that subtle modifications to the biphenyl-azetidine linker and substituents dramatically affect nanomolar potency. Therefore, the core scaffold of 3-([1,1'-Biphenyl]-4-yloxy)azetidine, as the free base or a precursor, is a crucial entry point for exploring this potent pharmacophore.

NAAA Inhibition Structure-Activity Relationship (SAR) Pain and Inflammation

Evidence of Broader Azetidine Scaffold Utility in CSF-1R Inhibition

Research on a related azetidine series has led to the discovery of potent inhibitors of colony stimulating factor-1 receptor (CSF-1R), a kinase target implicated in cancer and inflammatory diseases [1]. A representative compound (JTE-952) from this series demonstrates high cellular activity with an IC₅₀ of 20 nM and a favorable pharmacokinetic profile [1]. Another optimized azetidine compound in the series exhibits CSF-1R inhibition with an IC₅₀ of 9.1 nM, and its binding mode was confirmed by X-ray crystallography [2]. While 3-([1,1'-Biphenyl]-4-yloxy)azetidine is not JTE-952, its structural core—the azetidine ring—is the foundational element of this potent pharmacophore. This class-level evidence supports the procurement of this compound as a valuable building block for generating novel azetidine-based libraries targeting CSF-1R and related kinases.

CSF-1R Inhibition Kinase Inhibitors Immuno-Oncology

Optimal Research and Industrial Application Scenarios for 3-([1,1'-Biphenyl]-4-yloxy)azetidine (CAS 227304-96-3)


Medicinal Chemistry: Synthesis of NAAA Inhibitor Libraries for Pain and Inflammation

Based on the potent nanomolar activity observed for structurally related azetidine-biphenyl compounds against NAAA [1], 3-([1,1'-Biphenyl]-4-yloxy)azetidine is an ideal starting material for synthesizing focused libraries of NAAA inhibitors. The free azetidine amine provides a versatile handle for introducing diverse N-substituents, such as the cyanamide group critical for activity, to explore SAR and optimize for potency, selectivity, and drug-like properties [2]. This compound's specific biphenyl ether linkage serves as a direct precursor to the highly active 3-([1,1'-biphenyl]-4-ylmethoxy)azetidine series.

Chemical Biology: Development of CSF-1R Kinase Probes

The azetidine ring is a validated scaffold for CSF-1R inhibition, with optimized compounds demonstrating nanomolar cellular activity and clinical advancement [3]. Researchers can employ 3-([1,1'-Biphenyl]-4-yloxy)azetidine as a core scaffold for designing novel CSF-1R probes. By functionalizing the azetidine nitrogen and modifying the biphenyl moiety, new chemical tools can be developed to interrogate the CSF-1R pathway in immuno-oncology and inflammatory disease models.

Drug Discovery: Exclusionary Profiling for Lipoxygenase Selectivity

When designing compounds intended to avoid modulating the 5-lipoxygenase pathway, the established lack of activity for 3-([1,1'-Biphenyl]-4-yloxy)azetidine at 100 µM [4] can serve as a control for selectivity profiling. A scaffold that is inert against this anti-target is valuable for developing therapeutics with a cleaner safety profile, particularly in programs where inhibition of this enzyme is linked to adverse effects.

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